1-Tert-butylazetidin-3-amine
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Overview
Description
1-Tert-butylazetidin-3-amine is an organic compound with the molecular formula C₇H₁₆N₂. It is a four-membered azetidine ring substituted with a tert-butyl group at the nitrogen atom and an amine group at the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butylazetidin-3-amine can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions. Another method includes the reaction of tert-butylamine with a β-haloamine, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
1-Tert-butylazetidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butylazetidin-3-amine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, participating in reactions with electrophilic species. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring without substituents.
1-Methylazetidin-3-amine: Similar structure but with a methyl group instead of a tert-butyl group.
1-Ethylazetidin-3-amine: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness: 1-Tert-butylazetidin-3-amine is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry for creating sterically hindered environments and exploring new reaction pathways .
Properties
IUPAC Name |
1-tert-butylazetidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2,3)9-4-6(8)5-9/h6H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCILCWPMKLEDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435922 |
Source
|
Record name | 1-tert-butylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18713-70-7 |
Source
|
Record name | 1-tert-butylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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